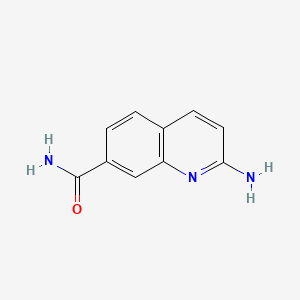

2-Aminoquinoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminoquinoline-7-carboxamide (C₁₀H₉N₃O, molecular weight: 187.20 g/mol) is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at the 2-position and a carboxamide group at the 7-position . The compound’s synthesis typically involves coupling reactions between quinoline carboxylic acid derivatives and amines, as demonstrated in methods for analogous compounds . Its planar aromatic system and polar substituents enable interactions with biological targets, such as DNA or enzyme active sites, making it a scaffold of interest in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions are well-known classical synthesis protocols used for the construction of quinoline scaffolds . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Aminoquinoline-7-carboxamide has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Aminoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with receptors and proteins involved in signal transduction pathways, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-aminoquinoline-7-carboxamide, highlighting differences in substituents, molecular properties, and reported applications:

Key Comparative Insights

Substituent Position and Bioactivity: The amino group at C2 in this compound distinguishes it from analogues like 7-methyl-2-quinolinecarboxamide (methyl at C7), which lacks the amino group and shows reduced bioactivity . Halogenation: Bromine substitution at C7 (e.g., ethyl 3-amino-7-bromoquinoline-2-carboxylate) enhances electrophilicity, making such compounds precursors for fluoroquinolones . In contrast, fluorine at C6 (as in 7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid) improves antibacterial potency by enhancing DNA gyrase binding .

Functional Group Impact: Carboxamide (-CONH₂): Present in this compound and 8-hydroxyquinoline-7-carboxamide, this group facilitates hydrogen bonding with biological targets. However, the hydroxy group at C8 in the latter compound enables metal chelation, broadening its antifungal applications . Carboxylic Acid (-COOH): Found in 7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, this group increases acidity, improving solubility and bioavailability compared to carboxamide derivatives .

Synthetic Accessibility: this compound is synthesized via coupling reactions using acid chlorides or activated esters . In contrast, brominated derivatives (e.g., ethyl 3-amino-7-bromoquinoline-2-carboxylate) require halogenation steps, increasing synthetic complexity .

Thermodynamic and Solubility Properties: The logP of this compound (estimated ~1.5) is lower than that of methylated or halogenated analogues (e.g., 7-methyl-2-quinolinecarboxamide, logP ~2.0), suggesting better aqueous solubility . Fluorinated derivatives (e.g., 7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid) exhibit higher polarity due to the electron-withdrawing fluorine atom, enhancing membrane permeability .

Biological Activity

2-Aminoquinoline-7-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. It features a quinoline core with an amino group at the 2-position and a carboxamide group at the 7-position, which contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows it to participate in various chemical reactions, enhancing its utility in drug discovery and development.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit enzymes related to DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it interacts with various receptors and proteins involved in signal transduction pathways, modulating their activity.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, showcasing its potential as a therapeutic agent. The compound's mechanism involves targeting specific molecular pathways that are crucial for cancer cell survival.

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi. Its structural analogs have been evaluated for antifungal activity, showing promising results against various fungal pathogens .

Neuroprotective Effects

Studies have investigated the role of this compound as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. Compounds derived from this class have shown selectivity for nNOS over other related enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound showed IC50 values ranging from 5 to 20 µM across different cell types.

- Neuroprotection : In a model assessing neuroprotective effects, derivatives of this compound exhibited up to 900-fold selectivity for nNOS compared to other nitric oxide synthases, indicating a targeted approach for neurodegenerative therapies .

- Antimicrobial Activity : A series of quinoline derivatives including this compound were synthesized and tested against various microbial strains, revealing significant antifungal properties with minimum inhibitory concentrations (MIC) below 10 µg/mL for certain strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quinoxaline Derivatives | Moderate | High | Low |

| Pyrimido[4,5-b]quinolines | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. Q1: What are the key synthetic pathways for 2-Aminoquinoline-7-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of quinoline derivatives typically involves multi-step reactions, such as nitration, carboxylation, or substitution (e.g., introducing amino or carboxamide groups). For this compound, a plausible route involves:

Quinoline core functionalization : Nitration at the 7-position followed by reduction to an amine.

Carboxamide introduction : Coupling a carboxylic acid precursor with an amine via activating agents (e.g., EDC/HOBt).

Optimization : Control reaction temperature (e.g., 60–80°C for nitration), solvent polarity (e.g., DMF for carboxamide coupling), and catalyst selection (e.g., Pd/C for reductions).

Critical Note : Impurities often arise from incomplete substitution or side reactions; purification via column chromatography or recrystallization is essential .

Q. Q2: How do structural modifications (e.g., substituent position) in this compound influence its physicochemical properties?

Methodological Answer:

- Hydrogen bonding : The 2-amino and 7-carboxamide groups enhance solubility in polar solvents (e.g., DMSO) and influence binding to biological targets.

- Aromaticity : The quinoline core provides planar rigidity, critical for π-π stacking in enzyme interactions.

- Comparative analysis : Analogues like 7-Aminoquinoline Hydrochloride (lacking carboxamide) show reduced solubility but higher membrane permeability, highlighting the carboxamide’s role in hydrophilicity .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity against specific targets (e.g., antimicrobial enzymes)?

Methodological Answer:

Target selection : Prioritize enzymes with known quinoline interactions (e.g., DNA gyrase for antimicrobial activity).

Analog synthesis : Modify substituents (e.g., halogenation at position 3 for enhanced lipophilicity) and compare IC₅₀ values.

Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity.

Data interpretation : Correlate substituent electronic effects (Hammett constants) with activity trends.

Example : Chlorine at position 7 in related compounds increases potency against Plasmodium parasites due to enhanced hydrophobic interactions .

Q. Q4: How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer:

Validate assays : Replicate studies using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic inhibition assays).

Control variables : Standardize solvent (DMSO concentration ≤1%), cell lines, and incubation times.

Structural verification : Confirm compound identity via HRMS and ¹H/¹³C NMR to rule out degradation or isomerization .

Q. Q5: What computational strategies are effective for predicting this compound’s interaction with novel biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains).

MD simulations : Simulate ligand-protein dynamics (50–100 ns trajectories) to assess stability of hydrogen bonds (e.g., between carboxamide and Asp89 in E. coli DHFR).

Free energy calculations : Apply MM-PBSA to estimate binding affinities and prioritize synthesis targets .

Q. Critical Research Gaps and Recommendations

- Stereochemical effects : The impact of carboxamide conformation (cis/trans) on bioactivity remains underexplored.

- In vivo validation : Most studies focus on in vitro assays; pharmacokinetic profiling (e.g., plasma stability in rodent models) is needed.

- Target diversification : Screen against understudied targets (e.g., viral proteases) using fragment-based approaches .

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-aminoquinoline-7-carboxamide |

InChI |

InChI=1S/C10H9N3O/c11-9-4-3-6-1-2-7(10(12)14)5-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) |

InChI Key |

VQEJMITYIHLUHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.